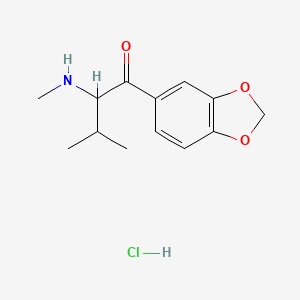
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone, monohydrochloride is a synthetic compound belonging to the class of cathinones Cathinones are a group of psychoactive substances structurally related to the naturally occurring alkaloid cathinone, found in the khat plant
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, 1-(1,3-Benzodioxol-5-yl)-2-nitropropene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) or a similar methylating agent.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
科学的研究の応用
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone has several scientific research applications:
作用機序
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone involves its interaction with neurotransmitter transporters in the brain. The compound acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .
類似化合物との比較
Similar Compounds
Methylone: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one
Butylone: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one
Pentylone: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other synthetic cathinones. Its unique structure allows for different interactions with neurotransmitter transporters, leading to variations in its stimulant effects and potential therapeutic applications .
特性
分子式 |
C13H18ClNO3 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-3-methyl-2-(methylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-8(2)12(14-3)13(15)9-4-5-10-11(6-9)17-7-16-10;/h4-6,8,12,14H,7H2,1-3H3;1H |
InChIキー |
XINWFDIJQZQKJC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


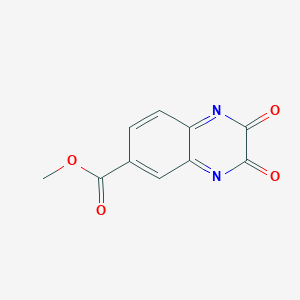
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15134655.png)
![Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)-](/img/structure/B15134662.png)
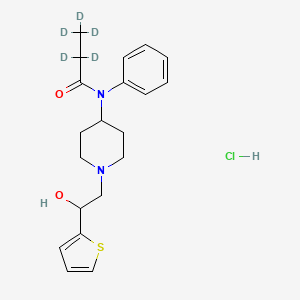
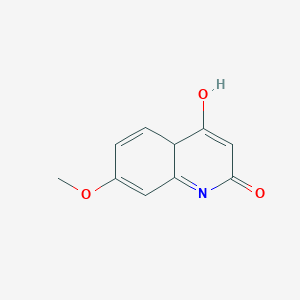
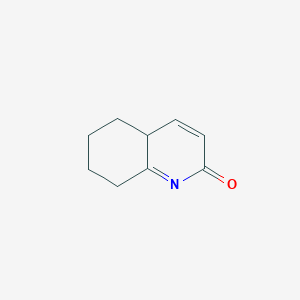
![6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15134689.png)

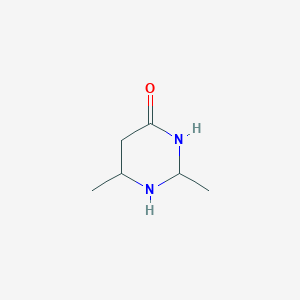
![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)
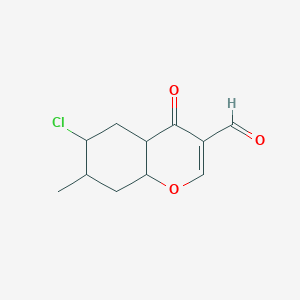
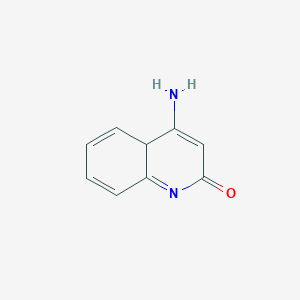

![9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B15134735.png)
